6,7-dimethoxyquinolin-4(3H)-one
Overview
Description
6,7-Dimethoxyquinolin-4(3H)-one is a heterocyclic organic compound with the molecular formula C11H11NO3 It is a derivative of quinoline, featuring methoxy groups at the 6 and 7 positions and a ketone group at the 4 position
Scientific Research Applications
6,7-Dimethoxyquinolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxyquinolin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as the N-methyl-D-aspartate (NMDA) receptor, which regulates synaptic transmission . The interaction between this compound and the NMDA receptor involves binding to the receptor site, leading to modulation of its activity. Additionally, this compound can interact with other proteins and biomolecules, influencing their function and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound’s inhibition of the NMDA receptor is achieved through direct binding to the receptor site, resulting in altered receptor activity . Additionally, this compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and context. Changes in gene expression are also a key aspect of the compound’s molecular mechanism, as it can influence transcriptional regulators and other factors involved in gene regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-dimethoxyquinolin-4(3H)-one involves the cyclization of 6,7-dimethoxyquinolin-4-ol. The process typically includes the following steps:
Starting Material: 6,7-Dimethoxyquinolin-4-ol.
Reagent: Phosphorus oxychloride (POCl3).
Reaction Conditions: The 6,7-dimethoxyquinolin-4-ol is dissolved in phosphorus oxychloride and heated to 125°C for 2 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyquinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinolin-4-one derivatives.
Reduction: 6,7-Dimethoxyquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 6,7-dimethoxyquinolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinolin-4-ol: A precursor in the synthesis of 6,7-dimethoxyquinolin-4(3H)-one.
6,7-Dimethoxyquinazolin-4(3H)-one: Another quinoline derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and ketone functional groups. This combination of features makes it a versatile compound in organic synthesis and medicinal chemistry, offering distinct reactivity and potential biological activities compared to other quinoline derivatives.
Properties
IUPAC Name |
6,7-dimethoxy-3H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZXZSDYBVSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625989 | |
Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304904-61-8 | |
Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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